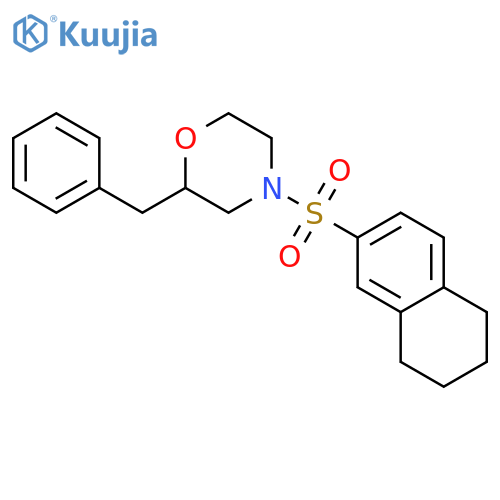Cas no 1421462-59-0 (2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine)
2-ベンジル-4-(5,6,7,8-テトラヒドロナフタレン-2-スルホニル)モルホリンは、有機合成化学において重要な中間体として利用される化合物です。ベンジル基とテトラヒドロナフタレンスルホニル基を有するモルホリン誘導体で、高い安定性と反応性を兼ね備えています。特に医薬品開発分野では、薬理活性化合物の合成前駆体としての応用が期待されます。分子構造中のスルホニル基は求電子性が高く、各種求核試薬との反応に適しています。また、脂溶性と水溶性のバランスが良好なため、生体適合性材料の設計にも有用です。結晶性が良好で精製が容易という特性も、工業的利用における利点です。

1421462-59-0 structure
商品名:2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine
CAS番号:1421462-59-0
MF:C21H25NO3S
メガワット:371.493104696274
CID:5365550
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine
- 2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine
-
- インチ: 1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2
- InChIKey: KZLLLQXMVHSHSU-UHFFFAOYSA-N
- ほほえんだ: C1(CC2=CC=CC=C2)OCCN(S(C2=CC=C3C(=C2)CCCC3)(=O)=O)C1
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6395-3859-10mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-20μmol |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-3mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-5μmol |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-15mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-25mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-20mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-1mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-5mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6395-3859-2mg |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine |
1421462-59-0 | 2mg |
$59.0 | 2023-09-09 |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
1421462-59-0 (2-benzyl-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)morpholine) 関連製品
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
